molecular formula C16H12F3N B8589172 1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline

1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline

Cat. No. B8589172
M. Wt: 275.27 g/mol
InChI Key: VSZVRCDPAYBQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476297B2

Procedure details

To a solution of 1-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline (4.693 g, 17 mmol) (example 1b) in MeOH (24 mL) was added sodium borohydride (1.94 g, 51.1 mmol) slowly at 0° C. After addition, the mixture was stirred at 0° C. for 15 min and at RT for 2 h. The solvent was then removed and H2O (20 mL) was added to the residue. Then, a saturated NaHCO3 solution (150 mL) was added slowly and the mixture was extracted with EtOAc (2×200 mL). The combined organic extracts were dried over MgSO4 and concentrated. The residue was mixed with silica gel (4:1; residue:silica gel). The solid mixture was purified by silica gel flash column chromatography using ISCO instrument (solid loading, 20%-100% EtOAc/hexane) to give the title compound as a white solid. MS (ESI, positive ion) m/z: 278 (M+H).
Quantity
4.693 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][N:10]=2)=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][NH:10]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.693 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=NCCC2=CC=CC=C12)(F)F
Name
Quantity
1.94 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 min and at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
ADDITION
Type
ADDITION
Details
H2O (20 mL) was added to the residue
ADDITION
Type
ADDITION
Details
Then, a saturated NaHCO3 solution (150 mL) was added slowly
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was mixed with silica gel (4:1; residue:silica gel)
CUSTOM
Type
CUSTOM
Details
The solid mixture was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1NCCC2=CC=CC=C12)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.